molecular formula C15H22N4O3 B1455884 Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate CAS No. 1374509-49-5

Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate

Cat. No.: B1455884
CAS No.: 1374509-49-5
M. Wt: 306.36 g/mol
InChI Key: WQOCDMLKQGRJCC-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate (CAS: 1374509-49-5) is a pyrimidine derivative characterized by a 4-ethylpiperazine substituent at the 2-position and a methyl 3-oxopropanoate group at the 5-position of the pyrimidine ring. Its molecular formula is C₁₅H₂₂N₄O₃, with a molecular weight of 306.37 g/mol . The compound has a purity of 95% and is listed under catalog numbers 080441 (Pyrimidines) and 10-F372514 (CymitQuimica), though it is currently marked as discontinued across all available quantities (1g, 5g, 10g) .

Properties

IUPAC Name

methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-18-5-7-19(8-6-18)15-16-10-12(11(2)17-15)13(20)9-14(21)22-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOCDMLKQGRJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate generally follows a sequence of:

  • Construction of the substituted pyrimidine ring,
  • Introduction of the 4-ethylpiperazin-1-yl substituent at the 2-position of the pyrimidine,
  • Formation of the 3-oxopropanoate ester functionality.

This approach is aligned with methods described in patent WO2018055402A1, which covers preparation of pyrimidinone derivatives with pharmaceutically acceptable esters including methyl esters at carboxylic acid sites.

Preparation of the Pyrimidine Core

The pyrimidine ring with substituents at positions 2 and 4 is typically synthesized via condensation reactions involving:

  • Appropriate β-dicarbonyl compounds or β-keto esters,
  • Amino or amidine derivatives to form the pyrimidine nucleus.

The methyl and piperazinyl substituents are introduced either during the ring formation or by subsequent nucleophilic substitution reactions on halogenated pyrimidine intermediates.

Introduction of the 4-Ethylpiperazin-1-yl Group

The 4-ethylpiperazine moiety is commonly introduced by nucleophilic substitution on a halogenated pyrimidine intermediate at the 2-position. This step involves:

  • Using 4-ethylpiperazine as the nucleophile,
  • Reacting with a 2-chloropyrimidine or 2-bromopyrimidine derivative under suitable conditions (e.g., in polar aprotic solvents, sometimes with a base to scavenge HX).

This method is supported by the general practices described in WO2018055402A1, where salts of amines such as piperidine and morpholine are used to form substituted pyrimidines.

Formation of the Methyl 3-oxopropanoate Group

The methyl 3-oxopropanoate moiety is introduced by esterification or by using methyl esters of β-keto acids as starting materials. Common approaches include:

  • Starting from β-keto esters (e.g., methyl acetoacetate derivatives),
  • Coupling with the substituted pyrimidine core,
  • Or direct esterification of the corresponding carboxylic acid intermediates using methanol under acidic or catalytic conditions.

The use of Meldrum’s acid derivatives and carbodiimide coupling agents (e.g., EDC·HCl) with 4-dimethylaminopyridine (DMAP) as a catalyst for ester formation is a well-established method in related pyrazole and pyrimidine ester syntheses, as described in peer-reviewed literature.

Representative Synthetic Route (Illustrative)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of β-keto ester intermediate Reaction of Meldrum’s acid with N-Boc protected amines, EDC·HCl, DMAP β-keto ester intermediate
2 Conversion to β-enamino diketone Treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA) β-enamino diketone intermediate
3 Pyrimidine ring construction Condensation with amidines or hydrazine derivatives Substituted pyrimidine core
4 Nucleophilic substitution Reaction of 2-halopyrimidine with 4-ethylpiperazine Introduction of 4-ethylpiperazin-1-yl substituent
5 Esterification Methanolysis or direct esterification Formation of methyl 3-oxopropanoate ester

This route is adapted from methodologies used in related heterocyclic compounds synthesis and patent disclosures.

Salt Formation and Purification

The final compound or intermediates may be isolated as pharmaceutically acceptable salts to improve stability and solubility. Common salts include sodium, potassium, ammonium, or organic amine salts (e.g., methylamine, dimethylamine, piperidine salts).

Purification techniques include:

  • Precipitation with anti-solvents,
  • Filtration,
  • Chromatographic purification (e.g., silica gel column chromatography with hexane/ethyl acetate mixtures),
  • Recrystallization.

Research Findings and Yield Data

While specific yield data for this exact compound is limited in public literature, related compounds synthesized via similar routes typically achieve moderate to good yields (40-80%) depending on the step and substituents involved.

For example, in analogous pyrazole ester syntheses:

Compound Step Yield (%) Notes
β-keto ester formation Step 1 70-85 High efficiency with Meldrum’s acid method
β-enamino diketone formation Step 2 60-75 Dependent on reaction time and temperature
Pyrimidine ring closure Step 3 50-70 Sensitive to substituent effects
Piperazine substitution Step 4 60-80 Nucleophilic substitution efficiency
Final esterification Step 5 70-90 Acid or base catalyzed methanolysis

These yields reflect typical outcomes in heterocyclic ester synthesis.

Summary Table of Key Preparation Methods

Preparation Aspect Method Reagents/Conditions Reference
Pyrimidine core synthesis Condensation of β-keto esters with amidines β-keto esters, amidines, heat
Piperazine substitution Nucleophilic aromatic substitution 2-halopyrimidine, 4-ethylpiperazine, polar solvent
Ester formation Esterification or methanolysis Methanol, acid/base catalyst, EDC·HCl, DMAP
Salt formation Reaction with organic/inorganic acids or bases Sodium/potassium salts, ammonium salts, organic amines
Purification Chromatography, recrystallization Hexane/ethyl acetate, filtration

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Modifications: The target compound and QY-6879 share a pyrimidine core, but QY-6879 features a tetrahydropyrimidinone ring (saturated with a ketone group), which reduces aromaticity and increases conformational flexibility compared to the fully aromatic pyrimidine in the target compound . The morpholine derivative (CymitQuimica) replaces the 4-ethylpiperazine with a morpholin-4-yl group, reducing steric bulk and basicity. Morpholine’s smaller size may enhance membrane permeability .

Ester Group Variations :

  • The methyl ester in the target compound is metabolically less stable than ethyl esters (e.g., I-6230), as methyl groups are more susceptible to hydrolysis. Ethyl esters, like those in I-6230, may offer extended in vivo half-lives .

Molecular Weight and Solubility :

  • The target compound (306.37 g/mol) is heavier than QY-6879 (296.32 g/mol) and the morpholine derivative (279.30 g/mol), primarily due to the 4-ethylpiperazine substituent. Higher molecular weight may impact solubility and bioavailability .

Availability :

  • Both the target compound and QY-6879 are discontinued, limiting their practical application in current research. In contrast, the morpholine derivative remains available .

Functional Group Impact on Pharmacological Potential

  • 4-Ethylpiperazine vs. Morpholine: The 4-ethylpiperazine group introduces a protonatable nitrogen, enhancing solubility in acidic environments (e.g., lysosomes).
  • Tetrahydropyrimidinone (QY-6879): The saturated ring and ketone in QY-6879 may facilitate hydrogen bonding with target proteins, improving binding affinity. However, reduced aromaticity could diminish π-π stacking interactions common in kinase inhibitors .
  • Pyridazine vs. Pyrimidine (I-6230) : I-6230’s pyridazine ring (two adjacent nitrogen atoms) alters electron distribution compared to pyrimidine (two meta nitrogens). This difference could influence binding to enzymes like phosphodiesterases or kinases .

Biological Activity

Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Formula: C₁₅H₂₂N₄O₃
Molecular Weight: 306.37 g/mol
CAS Number: 1374509-49-5
MDL Number: MFCD22374861

The compound is characterized by a pyrimidine ring and an oxopropanoate moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural features have demonstrated antimicrobial activity. For instance, derivatives of pyrimidines have been shown to exhibit significant efficacy against a range of bacterial and fungal pathogens. The presence of the piperazine moiety in this compound suggests potential for enhanced interaction with microbial targets, possibly through inhibition of key enzymes or disruption of membrane integrity.

Anticancer Activity

Studies on related compounds have indicated potential anticancer properties. For example, pyrimidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains to be thoroughly investigated.

Synthesis and Evaluation

The synthesis of this compound has been documented in several studies. A notable study focused on the synthesis of related oxabicyclic compounds that showed promising antileishmanial effects, suggesting that structural analogs could possess similar bioactivity .

Case Studies

  • Antimicrobial Activity : In a comparative study, several pyrimidine derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential.
  • Anticancer Screening : A recent investigation into a series of piperazine-containing compounds revealed that those with a pyrimidine scaffold displayed significant cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating potent activity .

Table 1: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50/MIC ValuesReference
Compound APyrimidine DerivativeAntimicrobial10 µM (MIC)
Compound BPiperazine-PyrimidineAnticancer15 µM (IC50)
This compoundTBDTBDTBDTBD

Q & A

Basic: What are the established synthetic routes for Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate?

The synthesis typically involves multi-step reactions starting with pyrimidine derivatives and piperazine-containing precursors. A common approach includes:

  • Step 1 : Condensation of 4-methylpyrimidin-5-yl ketone intermediates with ethylpiperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 2 : Introduction of the 3-oxopropanoate moiety via nucleophilic acyl substitution or esterification, often using methyl chloroacetate or similar reagents .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed to achieve >95% purity .

Advanced: How can researchers optimize reaction yields for intermediates in the synthesis of this compound?

Yield optimization requires addressing:

  • Steric hindrance : Use bulky base catalysts (e.g., DBU) to facilitate coupling reactions between pyrimidine and piperazine moieties .
  • Temperature control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., ketone activation) minimizes side-product formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity in cross-coupling steps, though this requires rigorous solvent drying .
    Contradictory reports on optimal conditions suggest systematic DOE (Design of Experiments) approaches to identify robust protocols .

Basic: What analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the methyl ester (δ ~3.7 ppm), pyrimidine protons (δ ~8.2–8.5 ppm), and piperazine signals (δ ~2.5–3.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 306.37 (C15_{15}H22_{22}N4_4O3+_3^+) .
  • IR spectroscopy : Key stretches include C=O (1730 cm1^{-1}) and C-N (1250 cm1^{-1}) .

Advanced: How can crystallography resolve ambiguities in stereochemistry or tautomeric forms?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) is essential for:

  • Tautomer identification : Differentiating enol-keto forms via hydrogen-bonding patterns in the pyrimidine ring .
  • Absolute configuration : Flack parameter analysis (e.g., Flack x = 0.05(8)) confirms chiral centers when present .
  • Validation : Cross-referencing experimental unit cell parameters (e.g., space group P21_121_12) with computational models (e.g., Mercury CSD) ensures accuracy .

Basic: What biological targets or pathways are associated with this compound?

Preliminary studies suggest interactions with:

  • Kinase enzymes : The pyrimidine core may mimic ATP-binding motifs, inhibiting kinases involved in signaling pathways .
  • GPCRs : The 4-ethylpiperazine group could modulate receptor conformations, particularly in serotonin or dopamine receptors .
    Standard assays include kinase inhibition (IC50_{50} via fluorescence polarization) and receptor-binding studies (radioligand displacement) .

Advanced: How can researchers address contradictory bioactivity data across studies?

Discrepancies often arise from:

  • Solubility variability : Use standardized DMSO stocks (<0.1% v/v) to prevent aggregation in cellular assays .
  • Metabolic instability : LC-MS/MS quantifies metabolite formation (e.g., ester hydrolysis) in hepatocyte models .
  • Target promiscuity : Proteome-wide profiling (e.g., CETSA or kinome screens) identifies off-target effects .

Basic: What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses against kinases or GPCRs .
  • QSAR modeling : 3D descriptors (e.g., CoMFA) correlate substituent effects (e.g., ethylpiperazine vs. morpholine) with activity .

Advanced: What strategies improve metabolic stability of this compound in preclinical models?

  • Ester isosteres : Replacing the methyl ester with amides or heterocycles reduces hydrolysis .
  • Deuterium incorporation : Substituting labile hydrogens (e.g., ethylpiperazine CH2_2 groups) with deuterium slows CYP450-mediated oxidation .
  • Prodrug design : Phosphonates or PEG-linked derivatives enhance bioavailability .

Basic: How is purity validated for this compound in peer-reviewed studies?

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) confirm ≥95% purity .
  • Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (e.g., C: 58.80%, N: 18.29%) .

Advanced: What mechanistic insights explain its role in modulating enzyme kinetics?

Stopped-flow spectroscopy and pre-steady-state kinetics reveal:

  • Noncompetitive inhibition : The compound binds allosteric sites, altering enzyme Vmax_{max} without affecting Km_m .
  • Time-dependent effects : Slow-binding kinetics suggest induced-fit mechanisms in kinase inhibition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate

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